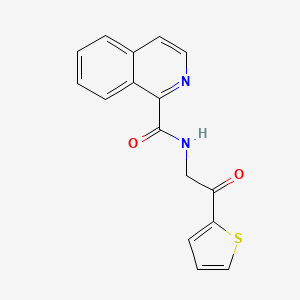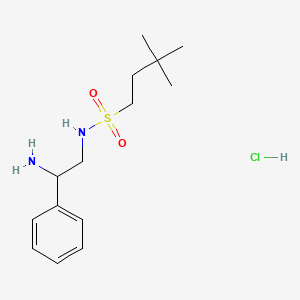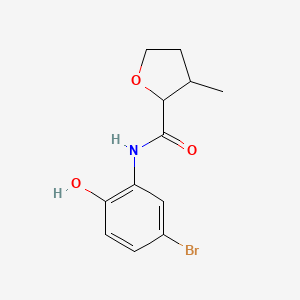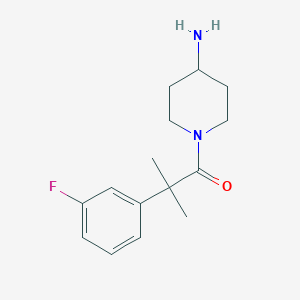
N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide, also known as CTET, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7, which is a promising target for the treatment of chronic pain.
作用機序
N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide acts as a voltage-gated sodium channel blocker, specifically targeting Nav1.7. It binds to the channel in a state-dependent manner, preferentially binding to the inactivated state of the channel. This results in a decrease in the number of available sodium channels, leading to a reduction in the excitability of sensory neurons and a decrease in the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been shown to be highly selective for Nav1.7, with minimal activity against other sodium channels. This selectivity is important for the development of a new analgesic drug, as it reduces the potential for off-target effects. In preclinical studies, this compound has been shown to reduce pain sensitivity in animal models of acute and chronic pain. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the advantages of N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide is its high selectivity for Nav1.7, which allows for the specific targeting of this channel in lab experiments. However, this compound is a relatively new compound, and its synthesis is complex and time-consuming. This may limit its availability for lab experiments, particularly for researchers who do not have access to specialized synthetic chemistry facilities.
将来の方向性
There are several future directions for the research and development of N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce the potential for side effects. Another direction is the development of new analogs of this compound with improved selectivity and potency. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials, which will be crucial for its potential use as a new analgesic drug.
合成法
The synthesis of N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the amine group of 3-methylaminopentanoic acid with a Boc group. The resulting compound is then reacted with 2,2,2-trifluoroethylamine to form the corresponding amide. The Boc group is then removed, and the resulting amine is reacted with 2-(bromomethyl)cyclopropane-1-carboxylic acid to form the cyclopropyl derivative. Finally, the oxolane ring is formed by reacting the cyclopropyl derivative with ethyl chloroformate in the presence of triethylamine.
科学的研究の応用
N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide has been extensively studied for its potential use in the treatment of chronic pain. Nav1.7 is a sodium channel that is predominantly expressed in sensory neurons and plays a crucial role in the transmission of pain signals. Inhibition of Nav1.7 has been shown to reduce pain sensitivity in preclinical models, and this compound has been identified as a potent and selective inhibitor of Nav1.7. Therefore, this compound has the potential to be developed as a new analgesic drug for the treatment of chronic pain.
特性
IUPAC Name |
N-(1-cyclopropylethyl)-3-methyl-N-(2,2,2-trifluoroethyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO2/c1-8-5-6-19-11(8)12(18)17(7-13(14,15)16)9(2)10-3-4-10/h8-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFLUKBBWMPBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)N(CC(F)(F)F)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)


![1-(6-Oxaspiro[4.5]decan-9-yl)-3-(4-pyrrolidin-1-ylbutan-2-yl)urea](/img/structure/B7640767.png)
![N-[3-(tetrazol-1-yl)phenyl]-1-benzofuran-2-sulfonamide](/img/structure/B7640772.png)
![4,4-difluoro-N-[2-(phenylsulfamoyl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7640780.png)

![N-[[3-(methylsulfamoylmethyl)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640813.png)

![2-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-phenyl-1,3-oxazole](/img/structure/B7640822.png)
![2-[4-(4-Chloro-3-methoxybenzoyl)piperazin-1-yl]-3-methylbutanenitrile](/img/structure/B7640828.png)
![[2-Amino-1-[[ethyl(methyl)sulfamoyl]amino]ethyl]cyclohexane;hydrochloride](/img/structure/B7640836.png)

![1-[(5-Bromo-4-methylpyridin-2-yl)-methylamino]-2-methylpropan-2-ol](/img/structure/B7640848.png)